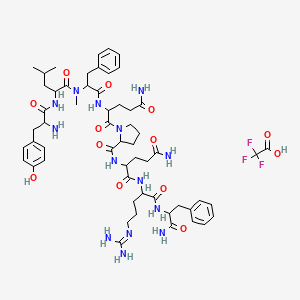
3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(联苯-4-基甲基)-2-硫代-1,3-噻唑烷-4-酮是一种杂环化合物,其特征在于通过亚甲基桥连接的联苯基团的噻唑烷酮核心。
准备方法
合成路线和反应条件: 4-(联苯-4-基甲基)-2-硫代-1,3-噻唑烷-4-酮的合成通常涉及适当的硫脲衍生物与α-卤代酮的环化。一种常见的方法包括在碱如乙醇钠存在下,使联苯-4-甲醛与硫脲反应,然后在回流条件下与α-卤代酮环化。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但针对大规模合成进行了优化。这包括使用连续流动反应器以确保一致的反应条件和高产率。溶剂回收和循环利用对于最大限度地减少废物和降低生产成本也很重要。
反应类型:
氧化: 在氧化剂如过氧化氢或间氯过氧苯甲酸的作用下,硫代基团可以被氧化形成亚砜或砜。
还原: 该化合物可以使用还原剂如氢化铝锂还原为相应的噻唑烷衍生物。
取代: 联苯基团可以参与亲电芳香取代反应,从而实现进一步的功能化。
常见试剂和条件:
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 氢化铝锂,硼氢化钠。
取代: 卤素,硝化剂,磺化剂。
主要形成的产物:
氧化: 亚砜,砜。
还原: 噻唑烷衍生物。
取代: 卤代,硝化或磺化的联苯衍生物。
科学研究应用
化学: 在合成有机化学中,4-(联苯-4-基甲基)-2-硫代-1,3-噻唑烷-4-酮作为合成更复杂分子的多功能中间体。它能够进行各种化学转化使其在开发新化合物方面具有价值。
生物学: 该化合物表现出一系列生物活性,包括抗菌,抗真菌和抗癌特性。它通常因其抑制病原微生物中特定酶或途径的潜力而被研究。
医药: 在药物化学中,研究了4-(联苯-4-基甲基)-2-硫代-1,3-噻唑烷-4-酮的衍生物的治疗潜力。它们被研究为治疗感染,癌症和炎症性疾病的潜在候选药物。
工业: 在工业领域,该化合物可用于开发具有特定性能的新材料,例如具有增强热稳定性或独特电子特性的聚合物。
作用机制
4-(联苯-4-基甲基)-2-硫代-1,3-噻唑烷-4-酮的作用机制取决于其应用。在生物系统中,它可能通过与活性位点结合或干扰对病原体存活至关重要的细胞途径来抑制酶。联苯基团可以增强化合物与蛋白质疏水口袋相互作用的能力,而硫代基团可以与亲核残基形成共价键。
类似化合物:
噻唑烷酮: 具有类似噻唑烷酮核心但具有不同取代基的化合物。
联苯衍生物: 具有连接到各种官能团的联苯基团的化合物。
独特性: 4-(联苯-4-基甲基)-2-硫代-1,3-噻唑烷-4-酮由于其噻唑烷酮核心和联苯基团的结合而具有独特性,赋予了独特的化学和生物特性。这种组合允许广泛的化学修饰和生物活性,使其成为研究和工业应用中的通用化合物。
通过了解4-(联苯-4-基甲基)-2-硫代-1,3-噻唑烷-4-酮的合成,反应,应用和机制,研究人员可以继续探索其在各个领域的潜力,为科学和技术进步做出贡献。
相似化合物的比较
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Biphenyl Derivatives: Compounds with biphenyl groups attached to various functional groups.
Uniqueness: 3-(Biphenyl-4-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core and biphenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in both research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to explore its potential in various fields, contributing to advancements in science and technology.
属性
CAS 编号 |
1105192-16-2 |
|---|---|
分子式 |
C16H13NOS2 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
3-[(4-phenylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13NOS2/c18-15-11-20-16(19)17(15)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI 键 |
JHBKQXCEQNGHDK-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


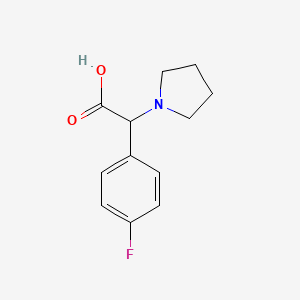


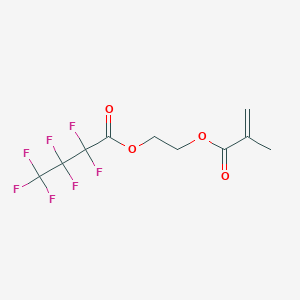
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
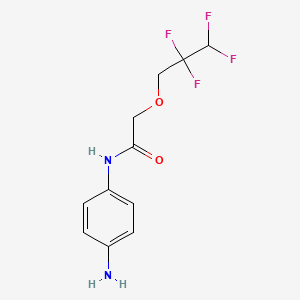


![2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B12109251.png)
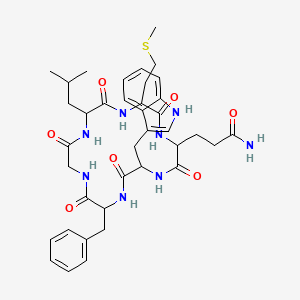
![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)
